Cas no 1283075-60-4 (6,8-Dichloropyrido[2,3-b]pyrazine)
![6,8-Dichloropyrido[2,3-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/1283075-60-4x500.png)
6,8-Dichloropyrido[2,3-b]pyrazine 化学的及び物理的性質
名前と識別子
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- 6,8-dichloropyrido[2,3-b]pyrazine
- BIULHHKFNLFURG-UHFFFAOYSA-N
- 6,8-dichloro-pyrido[2,3-b]pyrazine
- FCH2428387
- AX8312173
- DA-12967
- D73583
- MFCD26402019
- CS-0068252
- 1283075-60-4
- SY251783
- AKOS030624350
- BS-14835
- SCHEMBL12494770
- 6,8-Dichloropyrido[2,3-b]pyrazine
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- MDL: MFCD26402019
- インチ: 1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
- InChIKey: BIULHHKFNLFURG-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C2C=1N=CC=N2)Cl
計算された属性
- 精确分子量: 198.9704025g/mol
- 同位素质量: 198.9704025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- XLogP3: 2.1
6,8-Dichloropyrido[2,3-b]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332687-5g |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95%+ | 5g |
$1046 | 2023-01-19 | |
eNovation Chemicals LLC | D628676-5g |
6,8-dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95% | 5g |
$685 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34085-250mg |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 97% | 250mg |
¥1757.0 | 2024-07-18 | |
Chemenu | CM332687-250mg |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95%+ | 250mg |
$250 | 2021-08-18 | |
eNovation Chemicals LLC | D628676-1g |
6,8-dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95% | 1g |
$395 | 2024-08-03 | |
Chemenu | CM332687-100mg |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95%+ | 100mg |
$166 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138892-1g |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 97% | 1g |
¥5886.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC800-1g |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 97% | 1g |
2448.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | Y1190881-1g |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 95% | 1g |
$990 | 2025-02-27 | |
Ambeed | A272294-250mg |
6,8-Dichloropyrido[2,3-b]pyrazine |
1283075-60-4 | 97% | 250mg |
$296.0 | 2025-03-16 |
6,8-Dichloropyrido[2,3-b]pyrazine 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
6,8-Dichloropyrido[2,3-b]pyrazineに関する追加情報
Introduction to 6,8-Dichloropyrido[2,3-b]pyrazine (CAS No. 1283075-60-4)
6,8-Dichloropyrido[2,3-b]pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1283075-60-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This bicyclic structure, featuring a pyridopyrazine core with chloro substituents at the 6th and 8th positions, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.
The molecular framework of 6,8-Dichloropyrido[2,3-b]pyrazine consists of a fused system of a pyridine ring and a pyrazine ring, with chlorine atoms providing electrophilic centers that enhance its reactivity in various synthetic transformations. This structural motif has been explored for its potential in modulating biological pathways, particularly in the search for novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
In recent years, the interest in 6,8-Dichloropyrido[2,3-b]pyrazine has been fueled by its promising pharmacological activity. Researchers have leveraged its scaffold to design derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its potential as an inhibitor of enzymes involved in cancer progression and as a modulator of neurotransmitter receptors relevant to central nervous system disorders.
One of the most compelling aspects of 6,8-Dichloropyrido[2,3-b]pyrazine is its versatility in medicinal chemistry. The presence of chlorine atoms allows for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse analogues. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive candidate for preclinical and clinical studies.
Recent advancements in computational chemistry have also contributed to the understanding of 6,8-Dichloropyrido[2,3-b]pyrazine's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to specific protein pockets with high affinity, suggesting its potential as a lead compound for drug development. These computational insights have guided experimental efforts to optimize its structure-activity relationships (SAR).
The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the electrophilic substituents. Advances in green chemistry principles have also been applied to develop more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.
In clinical research, 6,8-Dichloropyrido[2,3-b]pyrazine has been investigated for its potential therapeutic applications. Preclinical studies have shown that derivatives of this compound exhibit anti-inflammatory, antiviral, and anticancer properties. For example, certain analogues have demonstrated efficacy in inhibiting kinases that are overexpressed in tumor cells, offering a novel approach to cancer treatment. Additionally, their ability to modulate immune responses makes them promising candidates for immunotherapy.
The pharmacological profile of 6,8-Dichloropyrido[2,3-b]pyrazine is further enhanced by its ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) disorders. By optimizing its lipophilicity and solubility properties through structural modifications, researchers aim to improve its bioavailability and therapeutic efficacy. This has led to the development of prodrugs and nanocarrier systems that enhance delivery to target tissues.
Regulatory considerations also play a significant role in the development of 6,8-Dichloropyrido[2,3-b]pyrazine as a drug candidate. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical trials. Additionally, toxicological studies are essential to assess its safety profile before human testing can commence.
The future directions for research on 6,8-Dichloropyrido[2,3-b]pyrazine include exploring new synthetic methodologies and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery of novel derivatives with improved pharmacological properties. Furthermore,the integration of artificial intelligence (AI) into drug discovery pipelines may help identify new analogues with optimized activity profiles more efficiently.
In conclusion,6 ,8 -D ich lor o py rid o [ 2 , 3 -b ] p y ra z ine ( C A S N o . 1 2 8 3 0 7 5 - 6 0 - 4 ) represents a significant advancement in medicinal chemistry due to its versatile scaffold and promising biological activities . Its potential applications in treating various diseases , coupled with ongoing research efforts , position it as a key compound in the quest for novel therapeutic agents . As scientific understanding continues to evolve , so too will the applications and derivatives of this remarkable heterocyclic compound .
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